molecular formula C23H22N4O3 B2375069 N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 942035-06-5

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Katalognummer: B2375069
CAS-Nummer: 942035-06-5
Molekulargewicht: 402.454
InChI-Schlüssel: IXFBONMMMWDAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one acetamide class, characterized by a fused bicyclic pyrazolo-pyrazinone core linked to an acetamide group. The 4-methoxyphenyl substituent at position 2 of the pyrazolo-pyrazinone ring and the 2,4-dimethylphenyl group on the acetamide nitrogen define its structural uniqueness.

Eigenschaften

CAS-Nummer

942035-06-5

Molekularformel

C23H22N4O3

Molekulargewicht

402.454

IUPAC-Name

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-15-4-9-19(16(2)12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-7-18(30-3)8-6-17/h4-13H,14H2,1-3H3,(H,24,28)

InChI-Schlüssel

IXFBONMMMWDAQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including relevant data tables, research findings, and case studies.

Molecular Formula and Structure

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 396.46 g/mol
  • Structural Features : The compound contains a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities. The presence of the methoxy and dimethylphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrazolo[1,5-a]pyrazine derivativeHCT-116 (Colon carcinoma)6.2
Pyrazolo[1,5-a]pyrazine derivativeT47D (Breast cancer)27.3

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

The mechanism underlying the anticancer activity of this compound may involve the inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which plays a role in cellular signaling pathways associated with cancer progression. Inhibitors of AChE have been shown to exhibit cytotoxic effects on tumor cells by promoting oxidative stress and apoptosis.

Antimicrobial Activity

In addition to anticancer effects, N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has demonstrated antimicrobial properties. Studies have reported that similar compounds possess activity against both bacterial and fungal strains:

CompoundActivity TypeEffective Against
Pyrazole derivativeAntibacterialE. coli, S. aureus
Pyrazole derivativeAntifungalC. albicans

These properties make it a candidate for further development as an antimicrobial agent.

Study 1: Cytotoxicity Evaluation

A study conducted on various pyrazolo derivatives revealed that N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibited significant cytotoxicity against human colon carcinoma cells. The IC50 value was determined to be 6.2 µM, indicating potent activity compared to standard chemotherapeutic agents.

Study 2: Enzyme Inhibition Assays

Research involving enzyme inhibition assays highlighted that this compound effectively inhibits AChE activity. This inhibition correlates with increased levels of acetylcholine in synaptic clefts, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyrazolo-pyrazinone core and acetamide side chain, influencing molecular weight, lipophilicity (logP/logD), and polar surface area (PSA).

Table 1: Physicochemical Comparison

Compound ID/Name Molecular Formula Molecular Weight logP PSA (Ų) Key Substituents
Target Compound (N-(2,4-dimethylphenyl)-[...]acetamide) C23H22N4O3 402.45 3.31 58.66 4-methoxyphenyl (core), 2,4-dimethylphenyl (acetamide)
N-(3-Ethylphenyl)-[...]acetamide (G419-0276, ) C23H22N4O3 402.45 3.31 58.66 4-methoxyphenyl (core), 3-ethylphenyl (acetamide)
G419-0120 (N-(3-chlorophenyl)-[...]acetamide, ) C21H17ClN4O2 392.84 N/A N/A 4-methylphenyl (core), 3-chlorophenyl (acetamide)
G419-0595 (N-(2,3-dimethylphenyl)-[...]acetamide, ) C22H19ClN4O2 406.87 N/A N/A 4-chlorophenyl (core), 2,3-dimethylphenyl (acetamide)
2-[[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide () C26H22N4O3S 482.54 N/A N/A 4-methoxyphenyl (core), sulfanyl linker, 4-phenoxyphenyl (acetamide)

Key Observations :

  • Substituent Effects: Chloro (Cl) or methyl (CH3) groups on the acetamide phenyl (e.g., G419-0120, G419-0595) reduce molecular weight compared to the target compound but increase lipophilicity. Ethyl vs. dimethyl groups (G419-0276 vs. target compound) retain similar logP and PSA, suggesting minimal impact on solubility.

Key Observations :

  • Higher yields (>90%) are achieved in CDK2 inhibitor synthesis () due to optimized amidation steps.
  • Multi-component reactions (e.g., ) show moderate yields (29–60%), likely due to competing side reactions.

Vorbereitungsmethoden

Oxidative CDC Approach

Reagents :

  • N-Amino-2-iminopyridine derivatives
  • β-Diketones or cyclic β-diketones
  • Catalytic Pd(OAc)₂ (10 mol%)
  • Acetic acid (6 equiv) as solvent
  • Molecular oxygen (O₂) atmosphere

Procedure :

  • A mixture of N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) is refluxed in ethanol (10 mL) with acetic acid under O₂ at 130°C for 18 hours.
  • The enol form of the β-diketone undergoes nucleophilic addition to the iminopyridine, followed by oxidative dehydrogenation to form the pyrazolo[1,5-a]pyrazine core.

Key Findings :

  • Oxygen atmosphere increases yield to 94% compared to air (74%).
  • Excess acetic acid (>6 equiv) promotes triazolo byproduct formation.
Condition Yield (%) Byproduct Formation
6 equiv HOAc, O₂ 94 Negligible
6 equiv HOAc, air 74 Moderate
8 equiv HOAc, O₂ 68 Significant

Acetamide Side Chain Installation

The N-(2,4-dimethylphenyl)acetamide moiety is introduced through nucleophilic acylation.

Acylation Reaction

Reagents :

  • 2-(Pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
  • N-(2,4-Dimethylphenyl)amine
  • EDC·HCl (1.2 equiv), HOBt (1 equiv)
  • DMF, rt, 24 hours

Procedure :

  • Activation of the carboxylic acid with EDC/HOBt in DMF forms an active ester.
  • Reaction with N-(2,4-dimethylphenyl)amine affords the acetamide product (65% yield).

Optimization :

  • DMF outperforms THF or CH₂Cl₂ due to better solubility of intermediates.

One-Pot Tandem Synthesis

Recent advancements enable a streamlined approach combining core formation and functionalization.

Reagents :

  • 4-Methoxybenzaldehyde
  • Hydrazine hydrate
  • Ethyl acetoacetate
  • N-(2,4-Dimethylphenyl)chloroacetamide
  • Cu(OAc)₂ (5 mol%), AcOH, O₂

Procedure :

  • Condensation of 4-methoxybenzaldehyde and hydrazine forms a hydrazone intermediate.
  • Cyclization with ethyl acetoacetate under Cu catalysis yields the pyrazolo[1,5-a]pyrazine core.
  • In situ acylation with chloroacetamide introduces the acetamide side chain (62% overall yield).

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 230–232°C).
  • Column Chromatography : Silica gel with EtOAc/hexane (1:3) effectively separates byproducts.

Analytical Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.68 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 4.77 (s, 2H, CH₂), 2.32 (s, 6H, CH₃).
  • HRMS : m/z 403.1712 [M+H]⁺ (calc. 403.1715).

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess HOAc or prolonged heating generates triazolo derivatives. Mitigated by strict stoichiometric control and O₂ atmosphere.
  • Low Solubility : DMF or DMSO enhances solubility during acylation.
  • Catalyst Deactivation : Use of fresh Pd(OAc)₂ and degassed solvents improves CDC efficiency.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Reduce reaction time from 18 h to 2 h for CDC steps.
  • Cost-Effective Catalysts : Replacing Pd with Fe₃O₄ nanoparticles lowers costs without sacrificing yield.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential heterocyclic ring formation and functionalization. For example:

Core formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors using reagents like acetylacetone or malononitrile under acidic conditions .

Acetamide coupling : Reacting the core with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity.

  • Critical parameters : Solvent polarity (e.g., DMSO vs. ethanol), temperature control (±5°C), and stoichiometric ratios (1:1.2 for acetamide coupling) significantly impact yields (50–72% reported) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic δ 7.2–8.1 ppm, acetamide NH δ 10.1–13.3 ppm) and confirms substituent positions .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₃O₃: 402.1818) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., IC₅₀ variations >10-fold)?

  • Methodology :

Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to distinguish direct target effects from off-target cytotoxicity .

Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition. Pre-saturate in PBS (pH 7.4) for physiologically relevant conditions .

Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to standardize inter-assay variability .

Q. What strategies optimize regioselectivity during pyrazolo[1,5-a]pyrazine functionalization?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro at C-3) to steer electrophilic aromatic substitution to C-6 .
  • Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki-Miyaura coupling at C-2 with aryl boronic acids (yields up to 85%) .
  • Computational guidance : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. How do solvent and pH affect the stability of the 4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl moiety?

  • Experimental design :

  • Stability studies : Monitor degradation via HPLC (C18 column, acetonitrile/water) under accelerated conditions (40°C, 75% RH).
  • Key findings :
  • Aqueous buffers (pH 7.4) : Hydrolysis of the lactam ring occurs within 48 hours (t₁/₂ = 18 hours) .
  • Organic solvents : Stable in DMSO for >1 month at −20°C .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s solubility in polar vs. nonpolar solvents?

  • Root cause : Polymorphism or amorphous/crystalline form differences.
  • Resolution :

PXRD analysis : Compare diffraction patterns of batches synthesized via different routes (e.g., recrystallization from ethanol vs. acetone) .

DSC/TGA : Identify melting points (e.g., 215–220°C for Form I vs. 205°C for Form II) and decomposition profiles .

Mechanistic Studies

Q. What experimental approaches elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • X-ray crystallography : Co-crystallize with a target kinase (e.g., CDK2) to resolve binding modes (e.g., hinge region interactions) .
  • ITC/SPR : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Synthetic Optimization Table

ParameterCondition 1Condition 2Optimal OutcomeReference
SolventDMSOEthanolDMSO (yield +15%)
Temperature60°C80°C70°C (purity >95%)
CatalystK₂CO₃NaHK₂CO₃ (selectivity ↑)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.